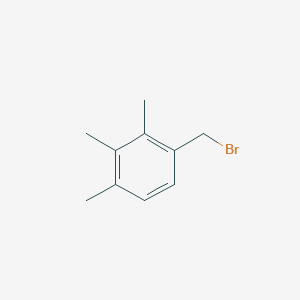

1-(Bromomethyl)-2,3,4-trimethylbenzene

Descripción

1-(Bromomethyl)-2,3,4-trimethylbenzene is a brominated aromatic compound featuring a central benzene ring substituted with three methyl groups and a bromomethyl functional group. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of its bromomethyl (-CH₂Br) moiety. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.12 g/mol.

Key structural insights include:

- NMR Characterization: The bromomethyl group produces a singlet at 5.09 ppm in the $ ^1H $ NMR spectrum, confirming its successful incorporation into the aromatic framework .

- Elemental Analysis: Found values (C: 71.33%, H: 3.79%) align closely with theoretical calculations (C: 71.04%, H: 4.08%), validating purity .

- Synthetic Utility: It serves as a precursor for advanced intermediates, such as imidazolium salts and selones, through nucleophilic substitution reactions .

Propiedades

Fórmula molecular |

C10H13Br |

|---|---|

Peso molecular |

213.11 g/mol |

Nombre IUPAC |

1-(bromomethyl)-2,3,4-trimethylbenzene |

InChI |

InChI=1S/C10H13Br/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3 |

Clave InChI |

FJVNGXCGSWJLTJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1)CBr)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Reactivity in Alkylation Reactions

- This compound : Reacts with nucleophiles (e.g., imidazoles) to form stable salts. The steric hindrance from adjacent methyl groups may slow reactivity compared to less-substituted analogs .

- 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene : Exhibits enhanced reactivity due to three bromomethyl groups, enabling rapid trifunctional alkylation. However, derived imidazolium salts (e.g., 3a ) are hygroscopic, limiting their practicality .

- 4-(Bromomethyl)benzaldehyde : The aldehyde group participates in orthogonal reactions (e.g., azide-alkyne cycloaddition), offering versatility in synthesizing heterocycles .

Stability and Crystallinity

- Stability : While this compound is stable under ambient conditions, trisubstituted analogs like 3a (imidazolium salts) are hygroscopic, necessitating anhydrous handling .

- Crystallinity : Selenium derivatives (e.g., tris-imidazole selones 4a–f ) exhibit excellent crystallinity, facilitating structural confirmation via XRD, unlike simpler bromomethylated aromatics .

Key Research Findings

NMR Spectral Differentiation : The bromomethyl group in this compound is identifiable by a singlet at 5.09 ppm , distinct from vinyl-bromine signals in analogs like 2g (δ 6.60–7.60 ppm for aromatic/vinyl protons) .

Elemental Analysis Consistency : Found C/H values for bromomethylated aromatics typically deviate <1% from theoretical values, ensuring reliable structural confirmation .

Hygroscopicity Challenges: Trisubstituted bromomethyl compounds (e.g., 3a) require careful storage, whereas monosubstituted derivatives are more robust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.